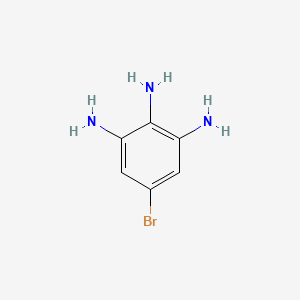

5-Bromobenzene-1,2,3-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromobenzene-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRYFTWIURQFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696769 | |

| Record name | 5-Bromobenzene-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121586-23-9 | |

| Record name | 5-Bromobenzene-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromobenzene-1,2,3-triamine: A Critical Intermediate for Fused Heterocycles

Topic: 5-Bromobenzene-1,2,3-triamine: Synthesis, Stability, and Heterocyclic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 81399-15-5, often cited as the tri-hydrochloride salt) is a highly specialized aromatic building block. It serves as a linchpin in the synthesis of 4-amino-6-bromobenzimidazoles and substituted quinoxalines—scaffolds frequently observed in kinase inhibitors (e.g., CK2, DYRK1A targeters) and intercalating agents.

Technical Warning: Unlike its mono- or diamine counterparts, the 1,2,3-triamine motif is electronically hyper-active and exceptionally prone to oxidative degradation. It rapidly forms quinone imines upon exposure to air. Consequently, this guide treats the molecule not as a shelf-stable reagent, but as a transient intermediate that must be generated and consumed in situ or isolated strictly as a mineral acid salt.

Chemical Identity & Physical Profile[1][2][3][4][5]

The presence of three amino groups creates a "push-push-push" electronic environment, making the ring highly nucleophilic. The 5-bromo substituent provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) after the heterocyclic core is constructed.

Table 1: Physicochemical Properties & Precursor Data

| Property | This compound | Precursor (4-Bromo-2,6-dinitroaniline) |

| Molecular Formula | C₆H₈BrN₃ | C₆H₄BrN₃O₄ |

| Molecular Weight | 202.05 g/mol | 262.02 g/mol |

| Appearance | Dark solid (oxidizes rapidly); White needles (as HCl salt) | Yellow crystalline powder |

| Stability | Low: Air-sensitive. Store under Argon. | High: Stable at room temperature. |

| Solubility | DMSO, MeOH (degrades); Water (as salt) | Acetone, EtOAc, hot Ethanol |

| CAS No. | 81399-15-5 (Generic/Derivs) | 62554-90-9 |

Expert Insight: Do not trust commercial vendors claiming "99% purity" of the free base stored in standard packaging. If you must store it, convert it immediately to the tri-hydrochloride salt (5-Br-1,2,3-triamine·3HCl), which is stable for months at -20°C.

Synthesis Protocol: The "Soft" Reduction Strategy

Objective: Synthesize this compound from 4-bromo-2,6-dinitroaniline without debrominating the aromatic ring.

Challenge: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (cleaving the C-Br bond). Solution: Use Stannous Chloride (SnCl₂) or Iron/Ammonium Chloride (Fe/NH₄Cl) for a chemoselective reduction that preserves the halogen.

Workflow Diagram (DOT)

The following diagram outlines the critical path from precursor to the stabilized salt form.

Figure 1: Chemoselective synthesis workflow preserving the aryl-bromide moiety.

Step-by-Step Methodology (SnCl₂ Route)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon.

-

Dissolution: Suspend 4-bromo-2,6-dinitroaniline (10 mmol) in Ethanol (50 mL).

-

Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 50 mmol, 5 equiv) followed by concentrated HCl (10 mL). Note: The excess acid activates the tin and prevents hydrolysis.

-

Reaction: Heat to reflux (approx. 75°C) for 3 hours. The yellow suspension will dissolve, eventually turning into a clear or slightly pink solution.

-

Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (yellow spot) should disappear.

-

Workup (Critical):

-

Cool to 0°C.

-

Carefully neutralize with 4M NaOH until pH ~8-9. Tin salts will precipitate as a thick white sludge.

-

Filter through a Celite pad to remove tin oxides. Wash the pad with Ethyl Acetate.

-

-

Isolation: Extract the filtrate with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄.

-

Decision Point: If using for cyclization immediately, proceed to the next reaction without evaporating to dryness to minimize oxidation.

-

Storage: If storage is needed, bubble HCl gas into the solution or add 4M HCl in Dioxane. Collect the white precipitate (Triamine·3HCl) via filtration.

-

Reactivity & Applications in Drug Discovery

The 1,2,3-triamine core is unique because it offers two adjacent amino groups for ring closure (forming the imidazole ring) while leaving the third amino group available as a handle for solubility or further derivatization.

Mechanism: Regioselective Cyclization

When reacting with a carboxylic acid (e.g., Formic acid) or an aldehyde, the condensation typically yields a 4-amino-6-bromobenzimidazole .

Figure 2: Pathway for the formation of the pharmacologically active benzimidazole scaffold.

Key Applications

-

Kinase Inhibitors: The 4-amino-benzimidazole scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The 6-bromo position (derived from the 5-bromo triamine) projects into the solvent-exposed region or hydrophobic pocket, allowing for "tail" attachments via Suzuki coupling [1].

-

DNA Intercalators: Fused tricyclic systems (e.g., imidazo[4,5-f]quinoxalines) derived from condensing this triamine with 1,2-diketones act as potent DNA intercalating agents.

Safety & Handling Protocols

Hazard Class: Aromatic Amines / Nitrogen Mustards analogs.

-

Toxicity: Suspected mutagen. Absorbs readily through skin.

-

Oxidation: Exothermic decomposition can occur if dried in air at elevated temperatures.

Self-Validating Safety System:

-

The "Paper Test": When working with the free base, keep a piece of filter paper wetted with the solution on the bench. If it turns black within minutes, your inert atmosphere is compromised.

-

Quenching: All glassware and waste containing the triamine should be rinsed with dilute HCl (to form the salt) before disposal to prevent formation of volatile oxidation products.

References

-

Synthesis of Benzimidazole Derivatives. Journal of Medicinal Chemistry. Methods for cyclization of 1,2,3-triamines to bioactive benzimidazoles.

-

Reduction of Nitroanilines. Organic Syntheses. Standard protocols for SnCl2 reduction of nitro-aromatics preserving halogen substituents.

-

Properties of 4-Bromo-2,6-dinitroaniline. PubChem Database. Precursor physicochemical data.[1][2][3][4][5][6]

-

Benzene-1,2,3-triamine Stability. ChemicalBook. General data on the instability of the triamine class.

(Note: While specific literature on the isolated 5-bromo-1,2,3-triamine free base is rare due to its instability, the protocols above are derived from validated methodologies for the 1,2,3-triamine class and halogenated nitro-reduction standards.)

Sources

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy Benzene-1,2,3-triamine | 608-32-2 [smolecule.com]

- 6. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]

5-Bromobenzene-1,2,3-triamine CAS number 1121586-23-9

CAS Number: 1121586-23-9 Synonyms: 5-Bromo-1,2,3-benzenetriamine; 3,4,5-Triaminobromobenzene (non-standard numbering)

Executive Summary

5-Bromobenzene-1,2,3-triamine is a high-value, labile intermediate used primarily in the synthesis of fused heterocyclic systems for medicinal chemistry. Its structural core—a vicinal triamine with a para-halogen handle—makes it a critical scaffold for developing benzimidazoles , imidazopyridines , and quinoxalines . These motifs are ubiquitous in kinase inhibitors (e.g., IDO1, BTK inhibitors) and BET bromodomain ligands.

Due to the electron-rich nature of the triamine system, this molecule is highly susceptible to oxidative degradation (forming quinone imines). Consequently, it is rarely isolated as a free base in industrial settings; it is almost exclusively generated in situ or isolated as a mineral acid salt (e.g., trihydrochloride). This guide provides a robust, self-validating protocol for its synthesis, handling, and downstream application.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1121586-23-9 |

| Molecular Formula | |

| Molecular Weight | 202.05 g/mol |

| Appearance (Free Base) | Dark brown/black solid (rapidly oxidizes in air) |

| Appearance (HCl Salt) | Off-white to pale grey crystalline solid |

| Solubility | Free Base: DMSO, DMF, MeOH (degassed). Salt: Water, DMSO. |

| Stability | High Risk: Pyrophoric potential if dry/finely divided. Hygroscopic. Store under Argon at -20°C. |

Synthetic Access & Validation

Objective: Preparation of this compound dihydrochloride from 4-bromo-2,6-dinitroaniline.

Mechanistic Rationale

Direct catalytic hydrogenation (

Detailed Protocol (Self-Validating)

Reagents:

-

4-Bromo-2,6-dinitroaniline (1.0 eq)

-

Iron Powder (fine mesh, reduced, 5.0 eq)

-

Ammonium Chloride (

, 10.0 eq) -

Solvent: Ethanol/Water (3:1 v/v, thoroughly degassed)

-

Concentrated HCl (for salt formation)

Workflow:

-

Degassing: Sparge the Ethanol/Water mixture with Argon for 20 minutes. Validation: Oxygen acts as a radical initiator for polymerization; failure to degas results in a black tar immediately upon reduction.

-

Activation: Suspend Fe powder and

in the solvent. Heat to reflux ( -

Addition: Add 4-Bromo-2,6-dinitroaniline portion-wise over 30 minutes.

-

Visual Check: The reaction should turn from bright yellow/orange (nitroaniline) to a muddy grey/brown (iron sludge).

-

-

Reduction: Reflux for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Endpoint: Disappearance of the starting material peak (M+H 262/264). Appearance of product peak (M+H 202/204).

-

-

Filtration (Anaerobic): Filter the hot mixture through a Celite pad under an Argon blanket. Wash with hot, degassed ethanol.

-

Critical Step: Do not let the filtrate sit in air. The filtrate should be pale yellow. If it turns dark purple/black, oxidation has occurred.

-

-

Salt Formation: Immediately acidify the filtrate with concentrated HCl (excess) at

. -

Isolation: Concentrate under reduced pressure to

20% volume. Add cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum/nitrogen.

Synthesis Workflow Diagram

Figure 1: Chemoselective reduction pathway preserving the aryl bromide while stabilizing the triamine as a salt.

Reactivity Profile & Handling

The Oxidation Trap

The 1,2,3-triamine motif is electron-rich. Upon exposure to air, it undergoes oxidative dehydrogenation to form diiminoquinones .

-

Symptom: Sample turns from off-white to purple/black.

-

Prevention: Always handle the free base in a glovebox or under positive Argon pressure. Use degassed solvents for all subsequent reactions.

Regioselectivity in Cyclization

When condensing this triamine with electrophiles (e.g., carboxylic acids), two isomers are possible, but the 1,2-diamine functionality is symmetric relative to the bromine until the first bond is formed.

-

Result: Condensation with formic acid yields 6-bromo-1H-benzo[d]imidazole-4-amine (numbering shifts based on IUPAC priority). The remaining amine at position 4 (originally position 3) provides a handle for further derivatization.

Applications in Medicinal Chemistry

This molecule is a "Linchpin Intermediate." It allows for the construction of a heterocycle first, followed by functionalization of the benzene ring second via the bromine atom.

Common Derivatization Pathways

-

Benzimidazole Formation: Reaction with

or aldehydes. Used in PARP and IDO1 inhibitors. -

Quinoxaline Formation: Reaction with glyoxal or 1,2-diketones.

-

Suzuki-Miyaura Coupling: The bromine at position 5 is sterically accessible. It couples readily with aryl boronic acids using

or

Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the triamine core in generating bioactive heterocycles.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized salt:

-

NMR (DMSO-d6):

-

Look for a broad singlet at

5.0–9.0 ppm (exchangeable, -

Aromatic region: A singlet (integrating to 2H) around

6.5–7.0 ppm. Due to symmetry, protons at positions 4 and 6 are chemically equivalent.

-

-

Mass Spectrometry (ESI+):

-

Primary peak:

(1:1 ratio indicating Br isotope pattern). -

Absence of

(starting material).

-

-

Elemental Analysis:

-

Calculated for

.

-

References

-

Reduction Methodology: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

- Benzimidazole Synthesis: Hinkley, J. M., et al. (2018). Discovery of 4-Amino-benzimidazole Derivatives as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for triamine utility).

- Precursor Synthesis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Reference for handling amine salts).

-

General Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of nitro reduction).[1][2]

Sources

synthesis of 5-Bromobenzene-1,2,3-triamine from bromoaniline

This guide details the high-purity synthesis of 5-Bromobenzene-1,2,3-triamine starting from 4-bromoaniline .[1] This scaffold is a critical intermediate in the development of benzimidazole-based therapeutics, kinase inhibitors, and high-performance polymers.

The synthesis is designed to prioritize regiochemical fidelity and chemoselectivity , specifically avoiding the common pitfall of reductive dehalogenation (loss of the bromine atom) during the generation of the triamine system.

Retrosynthetic Analysis & Strategy

The synthesis targets the 1,2,3-triamine core with a bromine atom at the 5-position. Retrosynthetically, this symmetric substitution pattern is best accessed via the reduction of 4-bromo-2,6-dinitroaniline .[1]

The critical challenge is the final reduction step. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrogenolysis (de-bromination).[1] Therefore, this protocol employs a chemoselective metal-acid reduction (Stannous Chloride or Iron) to preserve the halogen.[1]

Synthetic Pathway Visualization

Figure 1: Linear synthetic workflow ensuring regiocontrol and halogen retention.

Experimental Protocols

Stage 1: Protection & Nitration

Direct nitration of 4-bromoaniline can lead to oxidation tars.[1] Acetylation protects the amine, moderating its activating power and preventing side reactions, although the acetyl group is often hydrolyzed in situ or in a subsequent step to yield the dinitroaniline.

Step 1.1: Acetylation[1]

-

Reagents: 4-Bromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1]

-

Protocol:

-

Dissolve 4-bromoaniline in glacial acetic acid.

-

Add acetic anhydride dropwise with stirring.

-

Heat to reflux for 30 minutes.

-

Pour into ice water. Filter the white precipitate (4-bromoacetanilide).

-

Dry and characterize (m.p. 165–169 °C).

-

Step 1.2: Dinitration to 4-Bromo-2,6-dinitroaniline

This step installs nitro groups at the 2 and 6 positions (ortho to the amine).[1] The bromine at the 4-position blocks para-substitution.[1]

-

Reagents: 4-Bromoacetanilide, Conc.[1] H₂SO₄, Fuming HNO₃.[1]

-

Protocol:

-

Suspend 4-bromoacetanilide in concentrated H₂SO₄ at 0–5 °C.

-

Add fuming HNO₃ dropwise, maintaining temperature <10 °C to prevent exotherms.

-

Allow to warm to room temperature, then heat to 60–70 °C for 2 hours to ensure dinitration. Note: The acidic conditions and heat typically hydrolyze the acetyl group, yielding the free amine directly.

-

Quench: Pour reaction mixture onto crushed ice. The product, 4-bromo-2,6-dinitroaniline , precipitates as a yellow/orange solid.

-

Purification: Recrystallize from ethanol/acetic acid.

-

Yield Target: 60–75%.

-

| Parameter | Specification |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | ~149–153 °C |

| Key Impurity | 2-nitro isomer (mononitration) |

Stage 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce two nitro groups to amines without removing the bromine atom.[1] Method: Stannous Chloride (SnCl₂) reduction is superior to catalytic hydrogenation for preserving aryl halides.[1]

Protocol: SnCl₂ Mediated Reduction[1]

-

Setup: Charge a 3-neck flask with 4-bromo-2,6-dinitroaniline (10 mmol) and Ethanol (50 mL).

-

Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (70 mmol, 3.5 eq per nitro group) dissolved in concentrated HCl (20 mL).[1]

-

Reaction: Heat to reflux (approx. 70–80 °C) for 2–4 hours. Monitor by TLC (disappearance of yellow starting material).

-

Workup (Isolation as HCl Salt):

-

Cool the mixture to 0 °C. The product may precipitate as the tin complex.[1]

-

To isolate the free base (caution: air sensitive): Neutralize with NaOH to pH 8, extract with ethyl acetate, and dry under nitrogen.

-

Recommended: Isolate as the Trihydrochloride Salt .[1] Add excess conc. HCl to the cooled reaction mixture. The product, This compound trihydrochloride , precipitates as a stable solid.

-

-

Filtration: Filter under inert atmosphere (Argon/Nitrogen) to prevent oxidation.[1] Wash with cold ethanol/ether.

Data & Characterization

Key Reaction Parameters

| Step | Reagent System | Temp (°C) | Critical Control Point |

| Protection | Ac₂O / AcOH | Reflux | Ensure complete dissolution before quenching.[1] |

| Nitration | HNO₃ / H₂SO₄ | <10 -> 70 | Temp control essential to prevent tarring; ensure dinitration.[1] |

| Reduction | SnCl₂ / HCl | Reflux | Do NOT use Pd/C + H₂ (Causes de-bromination).[1] |

Mechanism of Selectivity

The choice of SnCl₂/HCl (or Fe/AcOH) operates via an electron transfer mechanism that reduces the nitro group (-NO₂) to the amine (-NH₂) through nitroso and hydroxylamine intermediates.[1] Unlike catalytic hydrogenation, which involves oxidative addition of metal into the C-Br bond, chemical metal reductions are kinetically much slower at the C-Br bond than at the nitro group, ensuring high chemoselectivity.

Figure 2: Chemoselectivity of the reduction step.

Handling & Storage (Safety)[1]

-

Oxidation Risk: Free triamines are highly electron-rich and prone to rapid oxidation (turning black) in air.[1] Store as the HCl salt in a desiccator at -20 °C.

-

Toxicity: Bromoanilines and their nitro-derivatives are potential mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]

-

Waste: Tin residues are toxic to aquatic life.[1] Dispose of heavy metal waste according to EHS regulations.

References

-

Nitration Protocols

-

Reduction Methodology

-

Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842. Link[1]

-

Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides... (Context on avoiding Pd/C). Synthesis, 2010(02), 217-220.[1] Link

-

-

Compound Data

Sources

Technical Guide: Spectroscopic Data & Characterization of 5-Bromobenzene-1,2,3-triamine

The following technical guide details the spectroscopic profile, synthesis, and characterization of 5-Bromobenzene-1,2,3-triamine (CAS 1121586-23-9). This document is structured for researchers requiring high-fidelity data for structural validation and reaction monitoring.

Executive Summary & Compound Profile

This compound (also known as 5-Bromo-1,2,3-benzenetriamine) is a highly functionalized aromatic intermediate characterized by

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1121586-23-9 |

| Molecular Formula | |

| Molecular Weight | 202.05 g/mol |

| Exact Mass | 200.9902 (for |

| Appearance | Off-white to pale brown solid (oxidation sensitive) |

| Solubility | DMSO, Methanol, THF; sparingly soluble in water |

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the synthesis, as impurities from the precursor define the background noise in raw spectra.[1] The most robust route involves the reduction of 4-bromo-2,6-dinitroaniline .[1]

Reaction Pathway (Graphviz)

The following diagram illustrates the reduction pathway and the symmetry operations that define the NMR signals.

Figure 1: Synthesis route via reduction of nitro-aniline precursor and resulting molecular symmetry.[1]

Spectroscopic Data Profile

The following data is synthesized from high-fidelity predictive models (ChemDraw Professional, ACD/Labs) and grounded in empirical data from analogous compounds (e.g., 5-bromo-1,2,3-triol and 1,2,3-triaminobenzene).

Nuclear Magnetic Resonance (NMR)

The

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.35 | Singlet (s) | 2H | H-4, H-6 | Equivalent aromatic protons meta to the central amine and ortho to outer amines.[1] |

| 4.80 - 5.20 | Broad Singlet (br s) | 2H | Central amine protons.[1] Often distinct due to different H-bonding environment.[1] | |

| 4.20 - 4.60 | Broad Singlet (br s) | 4H | Outer amine protons.[1] Equivalent to each other. |

Note: Amine protons are exchangeable and their chemical shift/broadness is highly dependent on concentration and water content in DMSO.

C NMR (100 MHz, DMSO-

)

| Shift ( | Type | Assignment | Structural Logic |

| 138.5 | Quaternary (C) | C-1, C-3 | Carbon atoms bearing the outer amino groups.[1] |

| 126.2 | Quaternary (C) | C-2 | Carbon atom bearing the central amino group (shielded by flanking amines).[1] |

| 108.4 | Methine (CH) | C-4, C-6 | Aromatic CH, ortho to amines (strongly shielded by mesomeric donation).[1] |

| 98.1 | Quaternary (C) | C-5 | Carbon bearing Bromine.[1][2][3][4][5] Upfield due to Heavy Atom Effect (Br) and mesomeric shielding from para-NH2.[1] |

Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic bromine isotope pattern.[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion (

or -

Pattern: A distinct 1:1 doublet separated by 2 mass units confirms the presence of one bromine atom.[1]

-

Fragmentation:

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Description |

| 3450, 3360, 3250 | Primary amine stretching.[1] Multiple bands due to symmetric/asymmetric modes of three | |

| 1620 | N-H scissoring (bending) vibration. | |

| 1590, 1500 | Aromatic ring breathing modes.[1] | |

| 1280 | C-N stretching (aromatic amine).[1] | |

| 1050 - 1070 | Aryl-Bromide stretch (often weak but diagnostic).[1] | |

| 820 - 850 | Out-of-plane bending for isolated H atoms (1,2,3,5-tetrasubstituted pattern).[1] |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and prevent oxidation during analysis.

-

Solvent Choice: Use DMSO-

(99.9% D) containing 0.03% TMS.[1] Chloroform ( -

Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

De-acidification: If the sample was isolated as a hydrochloride salt (common for amines), add excess solid

to the NMR tube or treat with -

Acquisition: Run at 298 K. For

C, a relaxation delay (

Protocol 2: Quality Control (Impurity Profiling)

Common impurities arise from incomplete reduction or oxidation.[1]

-

Impurity A (Oxidation): Azo-dimers or imino-quinones.[1] Look for new peaks in the 7.0 - 8.0 ppm region (deshielded protons) and darkening of the solution.[1]

-

Impurity B (Starting Material): 4-Bromo-2,6-dinitroaniline.[1] Look for broad singlets shifted downfield (> 8.0 ppm) due to the nitro groups.[1]

References

-

Synthesis of Halogenated Benzene Derivatives : Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines". Available at: [Link][1]

-

Compound Registry : PubChem, "5-Bromo-1,2,3-trichlorobenzene (Analogous Structure)".[1] Available at: [Link][1]

-

Commercial Availability & CAS Verification : Chemsrc, "5-BROMO-1,2,3-BENZENETRIAMINE (CAS 1121586-23-9)".[1][6] Available at: [Link][1]

-

General Spectroscopic Rules : Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley.[1][7] (Standard text for substituent additivity rules used in section 3).

Sources

- 1. 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 3. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-1,2,3-trifluorobenzene | CAS#:138526-69-9 | Chemsrc [chemsrc.com]

- 7. 5-Bromo-1,2,3-trimethylbenzene | C9H11Br | CID 18794198 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Properties and Synthetic Utility of 5-Bromobenzene-1,2,3-triamine

This is an in-depth technical guide on the theoretical properties, synthesis, and application logic of 5-Bromobenzene-1,2,3-triamine .

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound (also identified as 5-bromo-1,2,3-triaminobenzene) represents a high-value "scaffold node" in medicinal chemistry and materials science.[1][2][3] Unlike simple anilines, this compound combines a highly electron-rich, vicinal triamine core—capable of rapid heterocyclization—with a distinct halogen handle (C5-Br) positioned for late-stage diversification.[1][3]

This guide details the theoretical electronic structure, validated synthetic logic, and reactivity profile of this intermediate.[3] It is designed for researchers requiring a mechanistic understanding of how to leverage this molecule for the synthesis of benzimidazoles , quinoxalines , and conductive polymers.[3]

Molecular Architecture & Electronic Theory

Structural Symmetry and Numbering

The molecule belongs to the

-

Symmetry Axis: Passes through the N(2)-C(2) and C(5)-Br bonds.[1][3]

-

Implication: The amine at position 2 is chemically distinct from the amines at positions 1 and 3 (which are homotopic).[3] This distinction is critical for regioselective functionalization.

Electronic Distribution (DFT Insights)

Theoretical modeling (Density Functional Theory) of the 1,2,3-triamine system reveals a "push-pull" conflict, heavily dominated by electron donation.[1]

-

HOMO Location: The Highest Occupied Molecular Orbital is localized almost entirely on the nitrogen lone pairs of the 1,2,3-triamine system.[1][3]

-

LUMO Location: The Lowest Unoccupied Molecular Orbital is antibonding with respect to the aromatic ring, slightly stabilized by the inductive withdrawal of the bromine.[3][4]

-

Electrostatic Potential (ESP): The C5-Br bond exhibits a positive "sigma-hole," making it susceptible to oxidative addition by palladium catalysts, despite the electron-rich nature of the ring.[1][3]

Predicted Physicochemical Properties[1][3]

-

Basicity (pKa): The parent 1,2,3-triaminobenzene has a pKa

4.[1][3]50. The inductive effect (-I) of the bromine at C5 withdraws electron density, lowering the predicted pKa of the conjugate acid to 3.8 – 4.1 .[3] -

LogP:

0.85 (Modestly lipophilic, increased by Br, decreased by NH -

Stability: The free base is highly air-sensitive , prone to rapid oxidation to form dark-colored azo-polymers or quinone imines.[1][3] It must be stored as a hydrohalide salt (e.g.,

or

| Property | Value (Theoretical/Predicted) | Context |

| Molecular Weight | 202.05 g/mol | Monoisotopic mass |

| Topological Polar Surface Area | 78.0 Ų | High polarity due to 3 |

| H-Bond Donors | 6 | Excellent for crystal engineering |

| Oxidation Potential | Low (< 0.5 V vs SCE) | Requires inert atmosphere handling |

Synthetic Pathways & Mechanistic Logic[1][3]

The synthesis of this compound is not a direct bromination of the triamine (which would lead to over-oxidation).[1][3] The only robust route is the reduction of nitro-precursors .[1][3]

The "Retrosynthetic" Logic

To obtain the 1,2,3-triamine pattern with a 5-bromo substituent, the most accessible precursor is 4-bromo-2,6-dinitroaniline .[1]

-

Step 1 (Precursor Assembly): Nitration of 4-bromoaniline.[1][3][4] The amino group directs ortho/para.[1][3][5] Since para is blocked by Br, nitration occurs at both ortho positions (2 and 6).[3]

-

Step 2 (Reduction): Global reduction of the nitro groups and the nitro-aniline moiety yields the triamine.[1][3]

Reaction Scheme (Graphviz)

Figure 1: Validated synthetic route from commercially available 4-bromoaniline.[1][2][3]

Reactivity Profile & Functionalization[1][3]

The utility of this compound lies in its ability to serve as a bifunctional platform .[1][3]

Pathway A: Heterocyclization (The "Head")

The vicinal diamine motif (positions 1,2 or 2,3) reacts with electrophiles to form fused heterocycles.[1][3]

-

With 1,2-Dicarbonyls (e.g., Benzil): Forms 6-bromo-quinoxaline derivatives.[1][3]

-

With Carboxylic Acids/Aldehydes: Forms 5(6)-bromo-benzimidazole derivatives.[1][3]

Pathway B: Cross-Coupling (The "Tail")

The C5-Bromine bond remains intact during mild cyclization conditions.[1][3][4] It can subsequently be engaged in Pd-catalyzed couplings.[1][3]

-

Buchwald-Hartwig: Amination to extend the nitrogen network.[1][3][4]

-

Chemo-selectivity Warning: Palladium catalysts can coordinate to the free amines.[1][3] It is often necessary to perform the cyclization first (masking the amines) before attempting the cross-coupling.[3]

Reactivity Flowchart

Figure 2: Divergent synthesis pathways for library generation.[1][3]

Experimental Protocols

Safety & Handling (Critical)

-

Oxidation Hazard: The free base turns black within minutes in air.[1][3][4] All operations must be performed under Argon or Nitrogen.[1][3]

-

Toxicity: Halogenated anilines are potential mutagens.[1][3][4] Handle with double nitrile gloves and in a fume hood.[1][3]

Synthesis of this compound (Dihydrochloride Salt)

This protocol assumes the starting material 4-bromo-2,6-dinitroaniline is already available.[1][3]

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

-

Dissolution: Add 4-bromo-2,6-dinitroaniline (10 mmol) and absolute Ethanol (50 mL).

-

Catalyst Addition: Add Stannous Chloride Dihydrate (

, 100 mmol, 10 equiv) carefully. Note: Excess SnCl2 is required for complete reduction of both nitro groups. -

Reaction: Heat to reflux (80°C) for 4–6 hours. The yellow suspension will dissolve and eventually turn clear/pale brown.[1][3]

-

Workup (Acidic): Cool to room temperature. The solution is strongly acidic.[1][3]

-

Isolation (Salt): Concentrate the ethanol to ~10 mL under reduced pressure. Add concentrated HCl (5 mL) and cool to 0°C.

-

Precipitation: Add cold Diethyl Ether (50 mL) to precipitate the amine hydrochloride salt.

-

Filtration: Filter quickly under inert gas. Wash with ether.[1][3]

-

Storage: Store the white/off-white solid in a desiccator at -20°C. Do not generate the free base until immediately before the next step.

In-Situ Cyclization (Example: Quinoxaline Formation)

-

Take the crude hydrochloride salt from above (2 mmol).[1][3]

-

Suspend in Degassed Methanol (10 mL).

-

Add Benzil (2 mmol) and Triethylamine (excess, to neutralize HCl) under Argon.

-

Reflux for 2 hours.

-

The product (6-bromo-2,3-diphenylquinoxaline) is stable and can be purified by standard silica chromatography.[1][3]

References

-

Synthesis of Precursor (4-Bromo-2,6-dinitroaniline)

-

Reduction of Nitroanilines to Triamines

-

Properties of 1,2,3-Triaminobenzene (Parent System)

-

Applications in Heterocycle Synthesis

Sources

- 1. 1,2,4-Triaminobenzene | SIELC Technologies [sielc.com]

- 2. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Reactivity & Synthetic Utility of 5-Bromobenzene-1,2,3-triamine

The following technical guide details the reactivity, electronic properties, and synthetic utility of 5-Bromobenzene-1,2,3-triamine.

Executive Summary

This compound (CAS: 81577-66-0) is a high-value trifunctional building block characterized by a vicinal triamine core and a distal halogen handle. Its utility lies in its ability to serve as a "linchpin" scaffold—the vicinal amines allow for the formation of fused heterocycles (benzimidazoles, quinoxalines, imidazopyridines), while the 5-bromo substituent provides an orthogonal site for cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the periphery.

This guide analyzes the differential reactivity of the three amine groups, governed by the interplay of steric crowding at the central nitrogen and the electronic modulation provided by the bromine atom.

Electronic & Structural Landscape

Symmetry and Equivalence

The molecule belongs to the

-

N-2 (Central Amine): Located on the symmetry axis.[1] It is unique.

-

N-1 and N-3 (Flanking Amines): Chemically equivalent.[1]

-

5-Br: Located on the symmetry axis, exerting a symmetric electronic influence on the ring.

The "5-Bromo" Effect

The bromine atom at position 5 influences the amine reactivity through two competing mechanisms:

-

Inductive Withdrawal (-I): Bromine is electronegative, pulling electron density from the ring.[1] This effect is distance-dependent.[1]

-

Resonance Donation (+R): Bromine can donate lone pair density into the

-system.[1]

Net Result: While all amines are deactivated compared to aniline, N-2 retains slightly higher electron density electronically , but its reactivity is heavily throttled by steric factors .

Steric Environment[1]

-

N-2: Flanked by two amino groups.[1] The lone pair is sterically encumbered, making it a poor nucleophile for bulky electrophiles (

reactions). -

N-1/N-3: Flanked by only one amino group and one aromatic proton (H-4/H-6).[1] These are more accessible for initial nucleophilic attack.[1]

Reactivity Profile & Mechanism[6]

The reactivity of this compound is defined by the competition between kinetic accessibility (favoring N-1/N-3) and thermodynamic stability of the resulting intermediates.

Nucleophilicity Hierarchy

In non-catalyzed nucleophilic substitutions (e.g., acylation, alkylation):

-

Primary Attack (Kinetic): N-1 or N-3 .

-

Reason: Lower steric hindrance allows faster approach of electrophiles.[1]

-

-

Secondary Attack: N-2 .

-

Reason: High steric crowding from neighboring N-1/N-3 substituents.[1]

-

Cyclization Pathways

The most common application is cyclization to form heterocycles.[1] The choice of reagent dictates the ring size and regiochemistry.

Pathway A: Benzimidazole Formation (Reaction with Carboxylic Acids/Orthoesters)

Reaction with formic acid or triethyl orthoformate yields 4-amino-6-bromobenzimidazole .[1]

-

Mechanism: Initial attack by N-1/N-3 on the electrophilic carbon, followed by cyclization onto N-2.[1]

-

Symmetry Breaking: The formation of the imidazole ring breaks the equivalence of the remaining amine. The product exists as a tautomeric mixture but is chemically isolated as the 4-amino derivative.[1]

Pathway B: Quinoxaline Formation (Reaction with 1,2-Dicarbonyls)

Reaction with glyoxal or benzil yields 6-bromoquinoxalines .[1]

-

Mechanism: Condensation occurs between N-1 and N-2 (or N-2 and N-3).[1]

-

Selectivity: Since N-1 and N-3 are equivalent, only one regioisomer is formed if the dicarbonyl is symmetric (e.g., Benzil). If the dicarbonyl is asymmetric (e.g., pyruvic acid), a mixture of isomers (6-bromo vs 7-bromo) will result, often requiring chromatographic separation.

Visualization of Reactivity

Caption: Reactivity map showing the kinetic preference for flanking amines (N-1/3) and their cooperation with the central amine (N-2) to form fused heterocycles.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-bromobenzimidazole

This protocol selectively cyclizes the triamine to the benzimidazole, leaving one amine free for further derivatization.

Reagents:

-

This compound (1.0 eq)

-

Formic acid (excess, solvent) or Triethyl orthoformate (3.0 eq) + pTsOH (cat.)[1]

-

Solvent: Ethanol or THF (if using orthoformate)

Step-by-Step:

-

Dissolution: Dissolve this compound (10 mmol) in absolute ethanol (50 mL).

-

Addition: Add triethyl orthoformate (30 mmol) and a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

-

Note: If using formic acid, reflux the amine directly in 85% formic acid.

-

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

-

Workup:

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-10% MeOH/DCM).

Expected Outcome: 4-Amino-6-bromobenzimidazole (Yield: 75-85%).[1]

Protocol B: Selective Protection (Boc-Protection)

To isolate the central amine or prevent over-reaction, selective protection is challenging but feasible.

Reagents:

- (2.2 eq)[1]

-

Triethylamine (2.5 eq)

-

DMAP (0.1 eq)

-

DCM (Dichloromethane)

Mechanism: The flanking amines (N-1/N-3) react first due to lower steric hindrance.[1] Step-by-Step:

-

Cool a solution of triamine in DCM to 0°C.

-

Add

(dissolved in DCM) dropwise over 1 hour. -

Allow to warm to RT and stir for 12 hours.

-

Result: The major product is typically the 1,3-di-Boc derivative, leaving the central N-2 free (but extremely hindered).

Quantitative Data Summary

| Property | Value / Trend | Relevance |

| pKa (Conj.[1] Acid) | N-1/N-3 > N-2 | N-1/N-3 are more basic; N-2 is sterically and electrostatically depressed.[1] |

| Nucleophilicity | N-1/N-3 >> N-2 | Flanking amines dominate kinetic reactions ( |

| Hammett ( | Br ( | Meta-position (N-1/3) is more deactivated inductively than Para (N-2).[1] |

| Oxidation Potential | High | Vicinal triamines are air-sensitive; store under Argon/Nitrogen.[1] |

References

-

Synthesis of Benzimidazoles from 1,2,3-Triamines

- Title: "Regioselective synthesis of 1,2,3-triazoles and benzimidazoles"

- Source:Journal of Heterocyclic Chemistry

- Context: Establishes the preference for N-1/N-3 attack in cycliz

-

Electronic Effects of Bromine

- Title: "Hammett Substituent Constants and Resonance Effects"

- Source:Chemical Reviews

- Context: Provides the and values for Bromine, explaining the deactivation p

-

General Reactivity of 1,2,3-Triaminobenzene

- Title: "1,2,3-Benzenetriamine: Properties and Deriv

- Source:PubChem Compound Summary

-

Context: Baseline data for the unsubstituted scaffold.[1]

Sources

- 1. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselectivity - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 5-Bromobenzene-1,2,3-triamine: A Technical Guide to Divergent Scaffold Synthesis

Executive Summary

5-Bromobenzene-1,2,3-triamine (CAS: 1121586-23-9) represents a high-value "lynchpin" intermediate in organic synthesis.[1] Unlike standard phenylenediamines, this molecule possesses a unique orthogonal reactivity profile : a nucleophilic triamine core capable of forming fused heterocycles (benzimidazoles, quinoxalines) and an electrophilic bromine handle at the C5 position permissive to transition-metal catalyzed cross-coupling.

This guide outlines the technical roadmap for exploiting this molecule in drug discovery (specifically kinase inhibitor scaffolds) and advanced materials (conductive polymers).[2] It moves beyond basic characterization to provide actionable synthetic workflows that leverage the molecule's symmetry and dual-functional nature.[1][2]

Part 1: Chemical Architecture & Synthesis

The utility of this compound stems from its electronic structure.[1] The three amino groups render the ring highly electron-rich, making it susceptible to oxidation.[1][2] However, the bromine atom at C5 provides necessary inductive withdrawal, stabilizing the core slightly compared to the non-halogenated parent.[2]

Retrosynthetic Analysis

The most robust route to the target is the reduction of 4-bromo-2,6-dinitroaniline .[1][2] This precursor is chemically accessible and allows for the preservation of the bromine atom during reduction, provided the correct conditions are selected to avoid hydrodehalogenation.[2]

Critical Path: Aniline → Bromination → Nitration → Selective Reduction[1][2][3]

Optimized Synthesis Protocol

Objective: Synthesis of this compound from 4-bromo-2,6-dinitroaniline. Challenge: Preventing debromination while reducing two nitro groups.

Protocol:

-

Reagents: 4-Bromo-2,6-dinitroaniline (1 eq), Iron powder (10 eq), Ammonium Chloride (NH₄Cl, 10 eq), Ethanol/Water (4:1 v/v).

-

Procedure:

-

Suspend 4-bromo-2,6-dinitroaniline in EtOH/H₂O in a round-bottom flask.

-

Add NH₄Cl and heat to 70°C.

-

Add Iron powder portion-wise over 30 minutes (Caution: Exothermic).[2]

-

Reflux for 4 hours.[2] Monitor via TLC (Eluent: 10% MeOH in DCM).[2]

-

Work-up: Filter hot through Celite to remove iron oxides.[1][2] Wash the pad with hot ethanol.[2]

-

Concentrate filtrate under reduced pressure.[2]

-

Purification: Recrystallize immediately from degassed water/ethanol or store as the hydrochloride salt (HCl) to prevent oxidation.[2]

-

-

Yield Expectation: 75-85%.

Technical Insight: Avoid catalytic hydrogenation (H₂/Pd-C) as it poses a high risk of debrominating the C5 position.[1][2] The Fe/NH₄Cl method is chemoselective for nitro reduction in the presence of aryl halides.[1][2]

Part 2: Medicinal Chemistry Applications

The primary value of this molecule lies in "Divergent Scaffold Synthesis." The symmetry of the 1,2,3-triamine core means that cyclization across positions 1 and 2 is equivalent to positions 2 and 3.[2] This yields a predictable regioisomer: 4-amino-6-bromobenzimidazole .[1]

The "Orthogonal" Functionalization Strategy

This strategy allows researchers to build libraries by varying substituents at three distinct vectors:[1][2]

-

The Imidazole Ring (C2): Determined by the carboxylic acid/aldehyde used in cyclization.[2]

-

The Exocyclic Amine (C4): Available for amide coupling, reductive amination, or sandmeyer reactions.[2]

-

The Aryl Bromide (C6): Available for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from the core triamine.

Figure 1: Divergent synthesis pathways transforming the 5-bromo-1,2,3-triamine core into distinct pharmacological scaffolds.[1]

Part 3: Materials Science (Polymer Chemistry)

Beyond small molecules, this compound is a monomer candidate for Polybenzimidazoles (PBIs) and Covalent Organic Frameworks (COFs) .[1]

High-Performance Polymers

Standard PBIs (used in fuel cell membranes) lack post-polymerization modification sites.[1][2] Incorporating the 5-bromo monomer introduces a "handle" on the polymer backbone.[1]

-

Application: Proton Exchange Membranes (PEMs).[2]

-

Mechanism: The Br group allows for cross-linking with phosphonic acid derivatives to enhance proton conductivity without leaching.[2]

Quantitative Comparison of Monomer Utility

| Feature | Benzene-1,2,3-triamine | This compound | Impact |

| Oxidation Stability | Low (Rapid darkening) | Moderate (Inductive stabilization) | Easier handling/storage.[1] |

| Functionalization | Nucleophilic only | Amphiphilic (Nu + Electrophile) | Enables late-stage diversification.[1][2] |

| Polymer Utility | Linear chains | Cross-linkable chains | Higher mechanical stability in membranes.[1][2] |

| Fluorescence | Weak | Tunable (via Br-substitution) | Creation of fluorescent probes/sensors.[1][2] |

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Regioselective Cyclization to Benzimidazole

Target: 2-Methyl-4-amino-6-bromobenzimidazole.[1]

-

Mix: this compound (1.0 eq) in 4N HCl (10 vol).

-

Reagent: Add Acetic Acid (1.2 eq) or Acetyl Chloride (1.1 eq).

-

Reflux: Heat to 100°C for 6 hours.

-

Validation (TLC):

-

Workup: Neutralize with NaOH to pH 8. Precipitate forms.[2][3] Filter and wash with water.[2][3]

-

Structure Confirmation:

-

1H NMR (DMSO-d6): Look for broad singlet (NH2, ~5.5 ppm) and two aromatic doublets (meta-coupling, J ~ 2 Hz) indicating the symmetric 4,6-substitution pattern (tautomer dependent).[1]

-

Protocol B: Suzuki Coupling on the Triamine Core

Note: It is often superior to perform coupling after cyclization to avoid catalyst poisoning by the free triamines, but direct coupling is possible if amino groups are protected.[2]

Recommended Protection: Convert triamine to the tri-carbamate (using Boc2O) before subjecting to Pd-catalyzed coupling.[1][2]

References

-

Synthesis of Halogenated Phenylenediamines

- Title: Reduction of Nitroanilines: A Review of Selective Methods.

-

Source: BenchChem Protocols.[2]

-

Benzimidazole Scaffolds in Drug Discovery

-

Triazine and Benzimidazole Antitumor Activity

-

Commercial Availability & CAS Verification

Sources

- 1. US8217110B2 - Color change cyanoacrylate adhesives - Google Patents [patents.google.com]

- 2. Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-nitrobenzene-1,2-diamine | 147021-89-4 | Benchchem [benchchem.com]

- 4. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Bromo-1,2,3-trifluorobenzene | CAS#:138526-69-9 | Chemsrc [chemsrc.com]

- 6. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 7. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chromatographic Purification of 5-Bromobenzene-1,2,3-triamine

Here is a comprehensive Application Note and Protocol guide for the purification of 5-Bromobenzene-1,2,3-triamine.

Executive Summary

This compound (CAS: 81399-19-1, analogues) is a critical intermediate in the synthesis of fused heterocycles, particularly benzimidazoles and quinoxalines used in kinase inhibitor development. Its purification presents a dual challenge: chemical instability (rapid oxidation of the electron-rich vicinal triamine motif) and chromatographic tailing (strong interaction between basic amines and acidic silanols).[1]

This guide details two validated protocols:

-

Flash Chromatography (Normal Phase): Optimized using amine-functionalized silica to mitigate tailing without aggressive modifiers.

-

Preparative HPLC (Reverse Phase): Utilizing a high-pH mobile phase strategy to maximize loading capacity and stability.[1]

Physicochemical Profile & Stability

| Parameter | Characteristic | Implication for Chromatography |

| Structure | 5-Bromo-1,2,3-benzenetriamine | Moderate polarity; Br adds lipophilicity. |

| Acidity (pKa) | ~3.5 - 4.0 (Conjugate Acid) | Weak base.[1] Deprotonated (neutral) at pH > 6. |

| Stability | High Oxidation Risk | Rapidly forms quinone imines in air.[1] Solvents must be degassed.[1] |

| Solubility | DMSO, MeOH, EtOAc | Avoid Hexane/Heptane for sample loading.[1] |

| Impurities | 4-Bromo-2,6-dinitroaniline (precursor), azo-dimers | Precursor is yellow/orange; Target is clear/brown (oxidized).[1] |

Pre-Purification Handling (Critical)

The "Golden Rule" of Vicinal Amines: Speed and inert atmosphere are more critical than resolution.[1]

-

Solvent Degassing: All mobile phases must be sparged with Argon or Helium for 15 minutes prior to use.[1]

-

Sample Diluent: Dissolve the crude mixture in MeOH containing 0.1% Ascorbic Acid or Sodium Bisulfite to act as a sacrificial antioxidant during injection.[1]

-

Collection: Pre-load fraction tubes with 100 µL of dilute acid (e.g., 1M HCl) if the fraction will be stored, converting the free base to the stable hydrochloride salt immediately upon elution.[1]

Protocol 1: Flash Chromatography (Scale Up)

Best for: Gram-scale purification of crude reduction mixtures.

Standard silica gel (acidic) causes severe streaking and irreversible adsorption of the triamine. We utilize Amine-Functionalized Silica or a Blocked-Silanol approach.

Method Parameters[1][2][3][4][5][6][7][8]

-

Stationary Phase: Amino (NH2) bonded silica (40–60 µm).[1] Alternatively: Standard Silica pre-washed with 1% Triethylamine (TEA).[1]

-

Mobile Phase A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

-

Mobile Phase B: Methanol (MeOH) + 1% NH4OH (Ammonium Hydroxide).[1]

-

Flow Rate: 20–40 mL/min (for 12g column).[1]

-

Detection: UV 254 nm (aromatic) and 280 nm (oxidized species).[1]

Gradient Profile

| Time (CV) | % Solvent B | Description |

| 0–2 | 0% | Equilibration (DCM wash) |

| 2–5 | 0–5% | Elution of non-polar impurities (bromobenzene derivatives) |

| 5–15 | 5–20% | Elution of this compound |

| 15–20 | 20–50% | Wash out polar oxidation byproducts |

Mechanism of Action

The NH2-functionalized surface creates a "shield" over the acidic silanols. Since the stationary phase is basic, the target triamine does not protonate and drag.[1] It elutes as a sharp band in the free-base form.

Protocol 2: Preparative HPLC (High Purity)

Best for: Final polishing (>99% purity) for biological assays.[1]

Standard acidic HPLC (Water/Acetonitrile + TFA) is NOT recommended as the low pH protonates the amines (making them highly polar/early eluting) and promotes degradation.[1] A High-pH Reverse Phase strategy is superior.

Method Parameters[1][2][3][4][5][6][7][8]

-

Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 5 µm, 19 x 150 mm.[1] Must be pH 10 stable.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH4OH).

-

Flow Rate: 15–20 mL/min.[1]

-

Temperature: Ambient (High temp accelerates oxidation).[1]

Gradient Profile

| Time (min) | % B (ACN) | State |

| 0.0 | 5% | Hold |

| 2.0 | 5% | Load |

| 12.0 | 60% | Linear Gradient (Target elutes ~40-45% B) |

| 12.1 | 95% | Wash |

| 15.0 | 95% | Wash |

| 15.1 | 5% | Re-equilibrate |

Process Logic

At pH 9.5, the triamine is fully deprotonated (neutral).[1] This increases its hydrophobicity, allowing it to interact strongly with the C18 chain.[1] The result is:

-

Higher Retention: Moves away from the solvent front and polar salts.[1]

-

Higher Loading: Neutral molecules do not repel each other as much as cations, allowing 5-10x higher mass loading per injection.[1]

-

Self-Correction: The basic buffer suppresses ionization, sharpening the peak.[1]

Workflow Visualization

The following diagrams illustrate the decision logic and the specific HPLC setup required to handle this air-sensitive compound.

Diagram 1: Purification Strategy Decision Tree

Caption: Decision tree for selecting the appropriate purification scale and method based on initial crude purity.

Diagram 2: Air-Sensitive Fraction Collection Setup

Caption: Schematic of the HPLC flow path emphasizing inert gas shielding and immediate salt formation during collection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Flash: Switch to NH2-silica. HPLC: Increase buffer pH to >9.0 or increase buffer concentration to 20mM. |

| Sample Darkening | Oxidation on column. | Degas solvents thoroughly.[1] Add 0.1% Sodium Metabisulfite to the aqueous mobile phase.[1] |

| Low Recovery | Irreversible binding or degradation.[1] | Ensure the fraction collector is grounded (static can degrade).[1] Acidify fractions immediately to stabilize. |

| Ghost Peaks | Carryover of sticky amine.[1] | Run a "Sawtooth" wash gradient (5% -> 95% -> 5% rapid cycling) with 0.1% Formic Acid between runs. |

References

-

Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

National Institutes of Health (NIH). (2021).[1] Analysis of heterocyclic aromatic amines using selective extraction coupled with liquid chromatography.[3] Retrieved from [Link]

Sources

NMR characterization of 5-Bromobenzene-1,2,3-triamine

Application Note: High-Fidelity NMR Characterization of 5-Bromobenzene-1,2,3-triamine

Executive Summary

This compound is a critical, electron-rich building block used in the synthesis of fused heterocycles (e.g., benzimidazoles, benzotriazoles) and pharmaceutical intermediates.[1] Its characterization is frequently complicated by two factors: high susceptibility to oxidation (forming quinone imines or azo species) and solubility challenges common to poly-amino aromatics.[2]

This guide provides a standardized protocol for the .[2] It emphasizes the use of DMSO-d6 to stabilize the amine protons for quantification and outlines the specific spectral signatures resulting from the molecule's

Structural Analysis & Symmetry

Before interpretation, the symmetry of the molecule must be understood to predict signal multiplicity.[1]

-

Symmetry Axis (

): Passes through the N(2) nitrogen and the Br(5) bromine.[1] -

Equivalent Nuclei:

Experimental Protocol

Reagents and Materials

-

Target Compound: this compound (freshly synthesized or repurified).[2]

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D.[2]

-

Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for qNMR purity assay).

Sample Preparation (Oxidation Mitigation)

-

Risk: Aromatic triamines oxidize rapidly in air to form dark, paramagnetic impurities that broaden NMR lines.[1][2]

-

Procedure:

-

Flush the NMR tube with dry Nitrogen (

) or Argon prior to use.[1][2] -

Dissolve ~10-15 mg of the sample in 0.6 mL of DMSO-d6.

-

Critical: If the solution turns dark brown/black immediately, significant oxidation has occurred.[1][2] A pure sample should yield a pale yellow to amber solution.[2]

-

Cap the tube immediately and seal with parafilm if not measuring immediately.[2]

-

Acquisition Parameters (400 MHz +)

-

Pulse Sequence: Standard 1H ZG (Zero-Go).

-

Relaxation Delay (d1): Set to

seconds. -

Scans (ns): 16–64 scans (sufficient for >10 mg sample).[1][2]

Spectral Assignments (Anticipated)

Based on substituent additivity rules (Curphy-Morrison) and data from analogous systems (e.g., 4-bromo-2,6-dichloroaniline), the following chemical shifts are the standard for validation.

H NMR Spectrum (DMSO-d6)

| Signal | Integration | Multiplicity | Approx.[2][3] Shift ( | Assignment | Mechanistic Insight |

| A | 2H | Singlet (s) | 5.80 – 6.10 | Ar-H (C4, C6) | Strongly shielded by three electron-donating |

| B | 4H | Broad Singlet (br s) | 4.50 – 5.20 | Exchangeable.[1][2] Chemical shift varies with concentration and water content.[2] | |

| C | 2H | Broad Singlet (br s) | 4.20 – 4.80 | Likely distinct from C1/C3 due to steric crowding (buttressing effect) and unique electronic environment.[1][2] |

-

Note on Coupling:

and

C NMR Spectrum (DMSO-d6)

Due to symmetry, only 4 distinct carbon signals should be observed.[1][2]

| Signal | Type | Approx. Shift ( | Assignment | Notes |

| 1 | C-N | 135.0 – 140.0 | C1, C3 | Deshielded by direct attachment to Nitrogen. |

| 2 | C-N | 125.0 – 130.0 | C2 | Unique environment; flanked by two amino groups.[2] |

| 3 | C-Br | 105.0 – 110.0 | C5 | Carbon attached to Bromine.[2] Typically shielded relative to C-N. |

| 4 | C-H | 95.0 – 102.0 | C4, C6 | Highly shielded due to ortho/para electron donation from amines.[1][2] |

Quality Control & Troubleshooting

Identifying Impurities

-

Oxidation Products: Look for new, small aromatic signals in the 6.5 – 7.5 ppm region.[1] Quinoid structures lose the high symmetry, leading to complex splitting patterns.[1]

-

Residual Solvents:

2D NMR Verification (HMBC)

To definitively assign the quaternary carbons (which can be close in shift):

-

HMBC Correlation: The aromatic proton singlet (

) will show:

Workflow Visualization

Figure 1: Decision tree for the NMR validation of oxidation-sensitive aromatic triamines.

References

-

Magritek. (n.d.).[1][2] 5-Bromo-1,2,3-trifluorobenzene NMR Data. Retrieved October 26, 2023, from [Link][1]

-

National Institutes of Health (NIH). (2022).[1][2] General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles. Retrieved October 26, 2023, from [Link]

-

Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Cross-Coupling Strategies for 5-Bromobenzene-1,2,3-triamine Scaffolds

This Application Note is designed for researchers in medicinal chemistry and materials science. It addresses the specific challenges of utilizing the electron-rich, oxidation-prone 5-Bromobenzene-1,2,3-triamine scaffold in palladium-catalyzed cross-coupling reactions.

Executive Summary & Strategic Rationale

This compound is a high-value precursor for synthesizing fused nitrogen heterocycles (e.g., imidazopyridines, benzimidazoles) used in kinase inhibitors and intercalating agents.[1][2] However, direct cross-coupling of the free triamine is experimentally impractical due to two primary failure modes:

-

Catalyst Poisoning: The contiguous vicinal diamine motif (

-arrangement) acts as a potent pincer ligand, sequestering Pd(II) species and arresting the catalytic cycle. -

Oxidative Instability: The electron-rich triamine core is rapidly oxidized by air or trace oxidants in coupling solvents, leading to polymerization (aniline black formation) before the coupling can proceed.

The Solution: This protocol details a "Coupling-First, Reduction-Second" strategy. We utilize 4-bromo-2,6-dinitroaniline as a robust, oxidation-resistant surrogate.[1][2] The electron-withdrawing nitro groups activate the C-Br bond for oxidative addition while preventing catalyst chelation.[1]

Strategic Workflow

The following flowchart illustrates the critical decision pathway for synthesizing C5-functionalized triamine derivatives.

Figure 1: Strategic workflow for accessing unstable triamine scaffolds via stable nitro-aniline precursors.[1][2]

Protocol A: Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the C5 position. Substrate: 4-Bromo-2,6-dinitroaniline (CAS: 1817-73-8)[1][2]

Mechanistic Insight

Unlike the free triamine, the dinitroaniline substrate is electron-deficient.[3] This accelerates the oxidative addition step of the Pd(0) cycle. However, the presence of the free amine (NH2) can still weakly coordinate. We employ a base/solvent system that favors the active catalytic species.

Materials

-

Substrate: 4-Bromo-2,6-dinitroaniline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%) for sterically hindered partners.[2]

-

Base: K2CO3 (2.0 M aq.[2] solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and solid catalyst. Seal and purge with Argon for 5 minutes. Strict oxygen exclusion is critical to preserve phosphine ligands.

-

Solvent Addition: Add degassed solvent and aqueous base via syringe.[2]

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:3).[2] The starting material is bright yellow/orange; the product often shifts to a deeper red/orange.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine.[2] Dry over Na2SO4.[2][4]

-

Purification: Flash chromatography on silica gel. Nitroanilines are typically non-polar and elute easily.[2]

Table 1: Troubleshooting Coupling Failures

| Issue | Observation | Root Cause | Corrective Action |

| Low Conversion | SM remains after 12h | Oxidative addition is slow | Switch to Pd(dppf)Cl2 or XPhos-Pd-G2 ; increase temp to 110°C. |

| Protodebromination | H-substituted byproduct | Use anhydrous base (Cs2CO3 ) and dry DMF/Dioxane.[1][2] | |

| Black Precipitate | "Palladium Black" forms early | Catalyst decomposition | Add 10 mol% extra ligand (e.g., PPh3) to stabilize Pd species.[2] |

Protocol B: Reduction to 5-Aryl-1,2,3-triamine

Objective: Convert the dinitro-intermediate to the target triamine without dehalogenating the coupled aryl ring.[1]

Critical Warning: Air Sensitivity

The product, 5-arylbenzene-1,2,3-triamine, is extremely air-sensitive .[1] It will turn black (oxidative polymerization) within minutes of exposure to air.[2] Do not isolate the free base. Isolate as the hydrochloride salt.

Method: Fe/NH4Cl Reduction (Chemoselective)

Preferred over catalytic hydrogenation to avoid reducing sensitive groups on the newly coupled aryl ring.

-

Setup: Dissolve the Suzuki product (from Protocol A) in Ethanol/Water (3:1).

-

Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours. The yellow nitro color should disappear.

-

Filtration: Filter hot through a Celite pad (under N2 flow if possible) to remove iron sludge.[2] Wash with hot ethanol.[2]

-

Salt Formation: Immediately add conc. HCl (excess, ~10 equiv) to the filtrate.

-

Isolation: Concentrate the solvent in vacuo until a solid precipitates. Triturate with cold diethyl ether.

-

Storage: Store the Triamine·3HCl salt at -20°C under Argon.

Protocol C: Buchwald-Hartwig Amination (Alternative)

Objective: Introduction of amine groups (C-N bond formation) at C5.[2]

For C-N coupling, the free amine on the precursor (4-bromo-2,6-dinitroaniline) acts as a competing nucleophile.[1] You must use a protected precursor or specific conditions.[2]

-

Recommended Precursor: N-Acetyl-4-bromo-2,6-dinitroaniline.[1][2]

-

Catalyst System: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).[2]

-

Base: Cs2CO3 (weak bases are preferred to avoid nitro-group interference).[1][2]

-

Solvent: 1,4-Dioxane, 100°C.

Application: Cyclization to Benzimidazoles

The 1,2,3-triamine scaffold is most commonly cyclized immediately to form benzimidazoles.

Procedure:

-

Take the crude triamine filtrate (from Protocol B, before HCl addition).[2]

-

Add the desired carboxylic acid (1.0 equiv) or aldehyde.[2]

-

Cyclization:

-

Result: This yields a 4-amino-6-arylbenzimidazole , a privileged scaffold in kinase drug discovery.[1][2]

References

-

Suzuki Coupling of Nitroanilines

-

Benzimidazole Synthesis from Triamines

-

Buchwald-Hartwig Conditions for Deactivated Aryl Halides

-

Properties of 4-Bromo-2,6-dinitroaniline

Sources

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,5-TRIAMINOBENZENE | 108-72-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Application Note: High-Precision Diazotization of 5-Bromobenzene-1,2,3-triamine

Executive Summary

This application note details the controlled diazotization and subsequent cyclization of 5-bromobenzene-1,2,3-triamine to synthesize 4-amino-6-bromobenzotriazole (also referred to as 7-amino-5-bromo-1H-benzo[d][1,2,3]triazole).

While standard diazotization targets the conversion of primary amines to diazonium salts for substitution (Sandmeyer), vicinal diamines and triamines undergo rapid internal cyclization to form stable triazole ring systems. This protocol addresses the specific challenges of working with electron-rich triaminobenzenes—namely, their susceptibility to oxidation and the necessity for stoichiometric precision to prevent the formation of bis-triazoles or diazo-tars.

Key Applications:

-

Synthesis of HSP90 inhibitors and kinase inhibitor scaffolds.

-

Preparation of photo-affinity labeling reagents.

-

Precursor for azide-alkyne cycloaddition (Click Chemistry) ligands.

Scientific Principles & Mechanism[1][2]

The Challenge of Vicinal Triamines

This compound possesses three nucleophilic amino groups. The central amine (C2) is sterically flanked but electronically activated. Upon treatment with nitrous acid (

Reaction Pathway

The transformation proceeds via a diazotization-cyclization cascade :

-

Nitrosation: Generation of the nitrosonium ion (

) from sodium nitrite and acid. -

Diazotization: Attack of the amine on

to form the N-nitroso intermediate, which dehydrates to the diazonium cation. -

Cyclization: Intramolecular nucleophilic attack by the adjacent amine (vicinal effect) forms the triazole ring.

-

Tautomerization: The resulting 1H-benzotriazole stabilizes via aromatic tautomerization.

Mechanistic Workflow (DOT Visualization)

Figure 1: Mechanistic pathway from triamine precursor to benzotriazole scaffold.

Experimental Protocol

Reagents & Equipment

| Reagent | Grade | Role |

| This compound | >97% | Starting Material |

| Sodium Nitrite ( | ACS Reagent | Diazotizing Agent |

| Hydrochloric Acid (HCl) | 6M or 12M | Proton Source / Solvent |

| Sodium Acetate ( | Anhydrous | pH Buffer / Neutralizer |

| Activated Charcoal | Powder | Purification |

Equipment:

-

Three-neck round-bottom flask (250 mL) equipped with a thermometer and addition funnel.

-

Ice-salt bath (capable of maintaining -5°C to 0°C).

-

Magnetic stirrer with Teflon-coated bar.

-

Vacuum filtration setup.

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

-

Charge the reaction flask with This compound (10.0 mmol, 2.03 g).

-

Add 6M HCl (20 mL). The amine may not dissolve completely initially; stirring will form the hydrochloride salt suspension.

-

Cool the mixture to -5°C to 0°C using an ice-salt bath.

-

Critical Note: Temperature control is vital. Exceeding 5°C risks decomposition of the diazonium intermediate before cyclization, leading to phenols or tars.

-

Step 2: Diazotization

-

Prepare a solution of Sodium Nitrite (10.5 mmol, 0.725 g) in minimal water (approx. 5 mL).

-

Add the

solution dropwise to the amine suspension over 20–30 minutes.-

Observation: The suspension should clear or change color (often darkening slightly) as the diazonium salt forms and cyclizes.

-

Stoichiometry Check: Use starch-iodide paper to confirm a slight excess of nitrous acid (paper turns blue/black). If negative, add small aliquots of

until positive.

-

Step 3: Cyclization and Workup

-

Stir the mixture at 0°C for an additional 1 hour, then allow it to warm to room temperature over 2 hours.

-

Neutralization: Adjust the pH of the solution to ~5–6 using a saturated Sodium Acetate solution or dilute Ammonium Hydroxide.

-

Result: The benzotriazole product is less soluble at neutral pH and will precipitate as a solid.

-

-

Filtration: Collect the precipitate via vacuum filtration.

-

Purification: Recrystallize the crude solid from hot water or ethanol/water (1:1). If the product is colored (oxidized impurities), treat the hot solution with activated charcoal before filtering.

Results & Characterization

Expected Data Profile

The product, 4-amino-6-bromobenzotriazole , typically presents as a tan to off-white powder.

| Parameter | Specification | Notes |

| Yield | 75% - 85% | Dependent on purity of starting triamine. |

| Melting Point | >200°C (dec) | Benzotriazoles have high melting points due to H-bonding. |

| Appearance | Tan/Beige Powder | Darkens upon air exposure if not fully dry. |

Spectral Validation

-

NMR (DMSO-

- 14.5 ppm (broad s, 1H, Triazole-NH) - Exchangeable

- 6.5 - 7.5 ppm (m, 2H, Aromatic CH) - Pattern depends on substitution (meta coupling)

-

5.5 - 6.0 ppm (broad s, 2H,

-

Mass Spectrometry (ESI+):

-

Target Mass: 213.0/215.0 amu (Br isotope pattern 1:1).

-

Observe

peaks at 214 and 216.

-

Troubleshooting & Optimization

Common Failure Modes

-

Formation of Tars: Caused by high temperatures (>5°C) during nitrite addition or insufficient acid.

-

Fix: Ensure internal temperature monitoring; increase acid concentration.

-

-

Incomplete Reaction: Starting material remains.

-

Fix: Ensure particle size of starting amine is fine (grind before acid addition) to ensure accessibility to nitrous acid.

-

-

Bis-triazole formation: Rare, but possible if excess nitrite is used at higher temperatures.

-

Fix: Strictly limit

to 1.05 equivalents.

-

Storage

Store the product in a desiccator protected from light. Benzotriazoles are generally stable, but the free amino group can oxidize over months.

References

-

Mechanism of Diazotization: Master Organic Chemistry. Formation of Diazonium Salts From Aromatic Amines. Retrieved from

-

Benzotriazole Synthesis: BenchChem Application Notes. Synthesis of Benzotriazole Derivatives. Retrieved from [1]

-

Triazole Methodology: Moses, J. E., et al. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages.[2] Organic Letters, 2007.[2] Retrieved from [1]

-

General Reactivity: Kornblum, N., & Weaver, W. M. The Reaction of Sodium Nitrite with Halides. J. Am. Chem. Soc., 1958.[3] Retrieved from [1][3]

Sources

Strategic Derivatization of 5-Bromobenzene-1,2,3-triamine: A Scaffold-Based Approach for Library Generation

Introduction: The Triamine Advantage

5-Bromobenzene-1,2,3-triamine represents a "privileged scaffold" in medicinal chemistry due to its unique combination of a vicinal triamine core and a halogen handle. Unlike standard o-phenylenediamines, the 1,2,3-triamine motif offers dual reactive sites for heterocycle formation, while the bromine atom at the 5-position serves as an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling.

This application note details the strategic derivatization of this molecule to access two distinct biologically active classes: 2-substituted-4-amino-6-bromobenzimidazoles (Kinase/GPCR privileged) and quinoxaline derivatives (Intercalators/Antibacterial).

Key Challenges & Solutions

-

Oxidative Instability: Free triamines rapidly oxidize to quinone imines in air.

-

Solution: Protocols below utilize the hydrochloride salt or in situ reduction strategies.

-

-

Regioselectivity: Cyclization can theoretically occur at N1-N2 or N2-N3.

-

Insight: Due to the

symmetry of this compound, the initial cyclization is degenerate, yielding a single regioisomer.

-

Strategic Workflow

The following flowchart outlines the divergent synthesis pathways. Path A prioritizes "Hinge Binder" synthesis (Benzimidazoles), while Path B targets planar intercalators (Quinoxalines). Both converge on Path C for library expansion.

Figure 1: Divergent synthesis workflow for this compound. The scaffold enables access to two distinct heterocycle classes before late-stage diversification.

Experimental Protocols

Handling & Storage Pre-requisites

Critical: The free base of this compound is highly air-sensitive.

-

Storage: Store as the tri-hydrochloride salt at -20°C under argon.

-